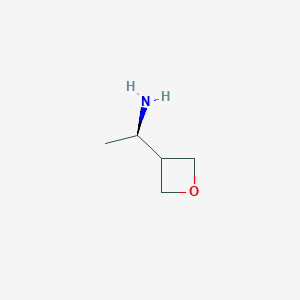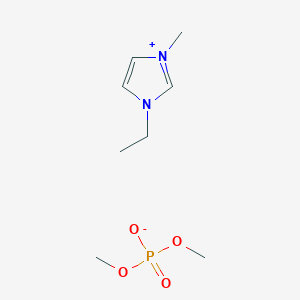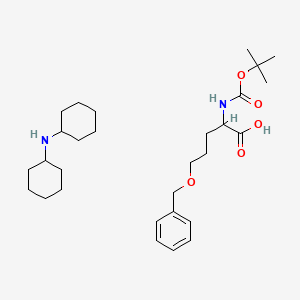
H-L-Leu-NHMe*HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-L-Leu-NHMe*HCl, also known as N-methyl-L-leucinamide hydrochloride, is a chemical compound widely used in scientific research. It is a derivative of the amino acid leucine, modified to include a methyl group and a hydrochloride salt. This compound is known for its stability and versatility in various biochemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Leu-NHMe*HCl typically involves the following steps:
Protection of the Amino Group: The amino group of leucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Methylation: The protected leucine is then subjected to methylation using methyl iodide in the presence of a base like sodium hydride.
Deprotection: The protecting group is removed under acidic conditions to yield N-methyl-L-leucinamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of N-methyl-L-leucinamide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the methylation and deprotection steps.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-L-Leu-NHMe*HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of N-methyl-L-leucinamide.
Reduction: Reduced forms of the compound, such as N-methyl-L-leucine.
Substitution: Substituted amides with various alkyl groups.
Wissenschaftliche Forschungsanwendungen
H-L-Leu-NHMe*HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies of protein structure and function, particularly in the investigation of enzyme-substrate interactions.
Medicine: Utilized in the development of novel pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Applied in the manufacturing of high-purity chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of H-L-Leu-NHMe*HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound is known to affect pathways related to protein synthesis, cell growth, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
H-L-Leu-NHMe*HCl can be compared with other similar compounds, such as:
N-methyl-L-alaninamide hydrochloride: Similar in structure but with alanine instead of leucine.
N-methyl-L-valinamide hydrochloride: Contains valine instead of leucine.
N-methyl-L-isoleucinamide hydrochloride: Features isoleucine in place of leucine.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biochemical properties. Its stability and ability to form stable complexes with enzymes and receptors make it particularly valuable in research and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N,4-dimethylpentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZJUBLBYSGTOZ-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate](/img/structure/B6360963.png)


![1-Methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B6360984.png)









![tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)
